Tetradeca-2,4,7-triene
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Overview
Description
Tetradeca-2,4,7-triene is an organic compound characterized by its unique structure featuring three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-2,4,7-triene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of tetradeca-2,4,6,8-tetraene, which can be achieved using a palladium catalyst under controlled conditions . Another approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Tetradeca-2,4,7-triene undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Scientific Research Applications
Tetradeca-2,4,7-triene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tetradeca-2,4,7-triene exerts its effects is primarily through its interaction with cellular membranes and enzymes. The conjugated double bonds allow the compound to participate in electron transfer reactions, which can disrupt cellular processes and lead to various biological effects . The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with specific proteins and enzymes involved in cell signaling and metabolism .
Comparison with Similar Compounds
Tetradeca-2,4,6-trienoic acid: Another polyene with similar structural features but different functional groups.
Tetradeca-2,4,10-triene-8-ynoic acid isobutylamide: A compound with both olefinic and acetylenic linkages.
Tetradeca-2-en-10,12-diynoic acid isobutylamide: Known for its unique acetylenic bonds.
Uniqueness: Tetradeca-2,4,7-triene stands out due to its specific arrangement of double bonds, which imparts unique chemical reactivity and potential biological activities.
Properties
CAS No. |
113523-39-0 |
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Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
tetradeca-2,4,7-triene |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3 |
InChI Key |
MHXAZNOAOFRDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC=CC=CC |
Origin of Product |
United States |
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